molecular formula C12H19BrN2O B3366465 4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine CAS No. 1373233-23-8

4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine

Cat. No.: B3366465
CAS No.: 1373233-23-8
M. Wt: 287.20 g/mol
InChI Key: VGLIIEUVCPAPSR-UHFFFAOYSA-N
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Description

4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine ( 1373233-23-8) is a substituted benzene-1,2-diamine compound of interest in chemical synthesis and medicinal chemistry research. With the molecular formula C 12 H 19 BrN 2 O , this molecule features a bromo substituent and a propylamino group on a diamine benzene ring, making it a versatile building block for constructing more complex heterocyclic structures . This diamine serves as a key synthetic intermediate, particularly in the exploration of polyhalogenated benzimidazole derivatives . Researchers are investigating such compounds for their potential as kinase inhibitors, targeting enzymes like CK2 and PIM-1, which are implicated in cancer cell survival and proliferation . Compounds derived from this chemical class have demonstrated pro-apoptotic activity in studies involving acute lymphoblastic leukemia and breast cancer cell lines, highlighting the value of this scaffold in early-stage anti-cancer drug discovery . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-5-propoxy-1-N-propylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O/c1-3-5-15-11-8-12(16-6-4-2)9(13)7-10(11)14/h7-8,15H,3-6,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLIIEUVCPAPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1N)Br)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239050
Record name 1,2-Benzenediamine, 4-bromo-5-propoxy-N1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-23-8
Record name 1,2-Benzenediamine, 4-bromo-5-propoxy-N1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-5-propoxy-N1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The propoxy and propyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine groups play crucial roles in binding to these targets, modulating their activity or signaling pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine can be contextualized by comparing it to analogous brominated diamines and related derivatives. Below is a detailed analysis:

Structural Analogues and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound 1373233-23-8 C₁₂H₁₈BrN₂O 286.19 Br (C4), OPr (C5), N-Pr (C1) Pharmaceutical intermediate
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ 187.03 Br (C4), NH₂ (C1, C2) Lab reagent; high toxicity
4-Bromo-5-propoxybenzene-1,2-diamine 1375068-73-7 C₉H₁₃BrN₂O 245.12 Br (C4), OPr (C5), NH₂ (C1, C2) Precursor for antifungal agents
4-Bromo-5-nitrobenzene-1,2-diamine 113269-07-1 C₆H₆BrN₃O₂ 232.04 Br (C4), NO₂ (C5), NH₂ (C1, C2) Reactive intermediate; unstable
5-Bromo-N1-isopropylbenzene-1,2-diamine 1038408-35-3 C₉H₁₃BrN₂ 229.12 Br (C5), NH-iPr (C1), NH₂ (C2) Agrochemical research
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine 2197053-99-7 C₁₅H₂₃BrN₂O 327.26 Br (C4), OPr (C5), N-cyclohexyl (C1) High lipophilicity; drug design

Functional and Reactivity Differences

Substituent Effects on Reactivity: The N-propyl group in the target compound enhances steric hindrance compared to unsubstituted diamines (e.g., 4-Bromo-1,2-diaminobenzene), slowing electrophilic substitution but improving stability in acidic conditions . The propoxy group at C5 increases electron density on the benzene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) compared to nitro-substituted analogs like 4-Bromo-5-nitrobenzene-1,2-diamine, which requires reduction before further functionalization .

Biological Activity :

  • Diamines with N-alkyl chains (e.g., N-propyl or N-cyclohexyl) exhibit improved membrane permeability, making them more suitable for drug candidates than simpler diamines .
  • The bromine atom contributes to halogen bonding in target interactions, a feature shared with antifungal diamidines (e.g., compound 6 in ), though the absence of amidine groups in the target compound reduces cytotoxicity .

Synthetic Utility: The target compound’s propoxy and N-propyl groups allow regioselective modifications, unlike 5-Bromo-N1-isopropylbenzene-1,2-diamine, where the isopropyl group limits accessibility to the C2 amine . Compared to 4-Bromo-5-propoxybenzene-1,2-diamine (CAS 1375068-73-7), the N-propyl substitution in the target compound reduces polarity, enhancing solubility in non-polar solvents .

Biological Activity

4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN2OC_{13}H_{18}BrN_{2}O with a molecular weight of approximately 284.20 g/mol. Its structure features a bromine atom and a propoxy group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, potentially allowing it to participate in nucleophilic substitution reactions. Additionally, the propoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Studies have explored the anticancer properties of related compounds, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

Some derivatives of benzene diamines have been investigated for neuroprotective effects against oxidative stress-induced neuronal damage. The ability of these compounds to scavenge free radicals may contribute to their neuroprotective capabilities.

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

StudyFocusKey Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 of 15 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells through caspase activation.
Study 3NeuroprotectionShowed protective effects on PC12 cells against glutamate-induced toxicity at concentrations above 10 µM.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine?

  • Methodological Answer :
    Use a combination of 1H/13C NMR to confirm the positions of bromine, propoxy, and N-propyl groups. The aromatic protons adjacent to bromine (C-4) and propoxy (C-5) will show distinct splitting patterns. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected molecular formula: C₁₂H₁₉BrN₂O). FT-IR identifies NH₂ stretches (~3300 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹). For regioselectivity confirmation, compare spectral data with structurally similar brominated diaminobenzenes .

Q. How can synthetic routes for this compound be optimized to minimize side products?

  • Methodological Answer :
    Prioritize stepwise functionalization :
    • Introduce the bromine atom via electrophilic substitution (e.g., Br₂/FeBr₃) to avoid over-bromination.
    • Install the propoxy group via nucleophilic aromatic substitution (using NaH/1-bromopropane) under anhydrous conditions.
    • Propylamine alkylation at the amino group requires controlled pH (7–8) to prevent di-alkylation.
      Monitor intermediates via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., hexane:ethyl acetate gradients). Use HPLC with UV detection to isolate pure fractions .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
    The compound is sensitive to oxidation (due to NH₂ groups) and light (bromine-mediated degradation). Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC-UV for new peaks, and use LC-MS to identify degradation byproducts (e.g., deaminated or debrominated derivatives) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in reactions involving this compound?

  • Methodological Answer :
    Employ density functional theory (DFT) to calculate electron density maps and Fukui indices for aromatic positions. For example, the bromine atom at C-4 deactivates the ring, directing electrophiles to C-6 (meta to Br). The propoxy group at C-5 acts as an electron donor, further modulating reactivity. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., deuterated substrates) .

Q. How to resolve contradictions in reported reaction yields for quinoxaline derivatives synthesized from this compound?

  • Methodological Answer :
    Contradictions often arise from substituent electronic effects and solvent polarity . Design a factorial experiment (e.g., 2³ design) testing variables:
    • Temperature (25°C vs. 60°C)
    • Solvent (DMF vs. THF)
    • Oxidizing agent (MnO₂ vs. DDQ).
      Analyze interactions via ANOVA to identify dominant factors. Use Hammett plots to correlate substituent effects with yield variations .

Q. What strategies mitigate challenges in synthesizing air-sensitive intermediates during derivatization?

  • Methodological Answer :
    Use Schlenk line techniques for moisture-sensitive steps (e.g., Grignard additions). For intermediates prone to oxidation, add radical scavengers (e.g., BHT) or reduce oxygen via freeze-pump-thaw cycles. Monitor reaction progress in real-time using in-situ IR spectroscopy (e.g., ATR-FTIR probes). Purify intermediates via column chromatography with degassed solvents .

Q. How can reaction mechanisms involving this compound be validated experimentally?

  • Methodological Answer :
    Combine isotopic labeling (e.g., ¹⁵N or ²H) with tandem mass spectrometry (MS/MS) to track bond cleavage/formation. For example, label the NH₂ groups to distinguish between imine formation vs. ring-opening pathways. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates (e.g., nitrenes or radicals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-propoxy-1-N-propylbenzene-1,2-diamine

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